molecular formula C11H6Cl3FN2O B063120 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one CAS No. 175135-45-2

4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one

Cat. No. B063120
M. Wt: 307.5 g/mol
InChI Key: HBPHPFABRZLERP-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one, or 4,5-DCFP, is a synthetic compound that has been studied for its potential applications in the medical and scientific fields. It is a member of the pyridazinone family, and its structure includes a central pyridazinone ring with two chlorine atoms and a fluorine atom attached to the benzyl group. 4,5-DCFP has been studied for its biological activity, including its potential to act as an inhibitor of the enzyme cytochrome P450. Additionally, 4,5-DCFP has been studied for its potential to be used as a therapeutic agent for the treatment of various diseases.

Scientific Research Applications

Synthesis and Chemical Properties

  • Fluorination Reagent Synthesis: 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one has been used in the synthesis of fluorination reagents. Pei and Yang (2010) demonstrated its use in obtaining 4-Chloro-5-fluoro-2-aryl-3(2H)-pyridazinones through a novel method involving ethylhexamethylenetetramine fluoride, indicating its utility in specialized chemical syntheses (Pei & Yang, 2010).

Medical Imaging

  • Myocardial Perfusion Imaging: Mou et al. (2012) synthesized and evaluated 18F-labeled pyridaben analogs of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one for potential use in myocardial perfusion imaging with PET. Their research highlights its potential in developing new medical imaging agents (Mou et al., 2012).

Drug Discovery and Biological Evaluation

  • Anticonvulsant Activity

    Kelley et al. (1995) explored the anticonvulsant activity of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one derivatives. Their findings contribute to understanding the compound's potential in developing anticonvulsant medications (Kelley et al., 1995).

  • HIV-1 Inhibitors

    Heinisch et al. (1996) investigated pyridazino[3,4-b][1,5]benzodiazepin-5-ones derived from 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one for their potential as HIV-1 reverse transcriptase inhibitors. This highlights the compound's significance in antiviral drug research (Heinisch et al., 1996).

  • Anticancer Activity

    Mehvish and Kumar (2022) synthesized derivatives of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one to evaluate their antioxidant and anticancer activities, showcasing its potential in cancer therapy (Mehvish & Kumar, 2022).

  • Antibacterial Agents

    Abdel (1991) studied the antibacterial properties of new pyridazinone derivatives, including those related to 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one, contributing to the search for novel antibacterial agents (Abdel, 1991).

properties

IUPAC Name

4,5-dichloro-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl3FN2O/c12-7-2-1-3-9(15)6(7)5-17-11(18)10(14)8(13)4-16-17/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPHPFABRZLERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C(=O)C(=C(C=N2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl3FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352834
Record name 4,5-Dichloro-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one

CAS RN

175135-45-2
Record name 4,5-Dichloro-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Chloro-6-fluorobenzyl)-4,5-dichloropyridazin-3(2H)-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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